molecular formula C18H19ClN2O2 B5849073 N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide

N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide

Cat. No. B5849073
M. Wt: 330.8 g/mol
InChI Key: NUBCXTPUMBXMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide, commonly known as Boc-Lys(Amba)-2-Cl-MeBzl, is a chemical compound that has shown potential in scientific research. It is a synthetic peptide that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

Boc-Lys(Amba)-2-Cl-MeBzl acts as a substrate for proteolytic enzymes. When the peptide bond between the lysine and amide groups is cleaved by the enzyme, a fluorescent compound is produced. The fluorescent compound can be detected using a fluorometer, which allows for the measurement of enzyme activity. Boc-Lys(Amba)-2-Cl-MeBzl is a useful tool for studying the activity of proteolytic enzymes.
Biochemical and Physiological Effects
Boc-Lys(Amba)-2-Cl-MeBzl has been shown to have no significant physiological effects in vivo. It is a synthetic peptide that is not found naturally in the body. However, it has been shown to have biochemical effects in vitro. Boc-Lys(Amba)-2-Cl-MeBzl has been shown to inhibit the activity of enzymes such as carboxypeptidase A and elastase. It has also been shown to bind to proteins such as trypsin and chymotrypsin.

Advantages and Limitations for Lab Experiments

Boc-Lys(Amba)-2-Cl-MeBzl has several advantages for lab experiments. It is a synthetic peptide that is easy to synthesize using the SPPS technique. It is also a fluorescent compound that can be easily detected using a fluorometer, which allows for the measurement of enzyme activity. However, Boc-Lys(Amba)-2-Cl-MeBzl has limitations in lab experiments. It is not a natural substrate for proteolytic enzymes and may not accurately reflect the activity of these enzymes in vivo. It is also a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo.

Future Directions

Boc-Lys(Amba)-2-Cl-MeBzl has several future directions for scientific research. It can be used to study the activity of proteolytic enzymes in various biological systems. It can also be used to study the binding of proteins to other molecules. Boc-Lys(Amba)-2-Cl-MeBzl can also be modified to create new compounds with different properties. The future directions for Boc-Lys(Amba)-2-Cl-MeBzl are numerous, and its potential for scientific research is vast.
Conclusion
In conclusion, Boc-Lys(Amba)-2-Cl-MeBzl is a synthetic peptide that has shown potential in scientific research. It is a useful tool for studying the activity of proteolytic enzymes and the binding of proteins to other molecules. Boc-Lys(Amba)-2-Cl-MeBzl has advantages and limitations for lab experiments, and its future directions are numerous. Overall, Boc-Lys(Amba)-2-Cl-MeBzl has the potential to contribute to the advancement of scientific research.

Synthesis Methods

The synthesis of Boc-Lys(Amba)-2-Cl-MeBzl involves the use of solid-phase peptide synthesis (SPPS) technique. The SPPS technique is a widely used method for the synthesis of peptides. In this method, the peptide chain is synthesized on a solid support, and each amino acid is added one by one until the desired peptide is obtained. The synthesis of Boc-Lys(Amba)-2-Cl-MeBzl involves the coupling of amino acids, deprotection, and purification to obtain the final product.

Scientific Research Applications

Boc-Lys(Amba)-2-Cl-MeBzl has been used in various scientific research applications. It has been used as a substrate for proteolytic enzymes such as trypsin and chymotrypsin. It has also been used as a tool to study the activity of enzymes such as carboxypeptidase A and elastase. Boc-Lys(Amba)-2-Cl-MeBzl has also been used to study the binding of proteins to other molecules. It has been used to study the binding of serine proteases to inhibitors and the binding of enzymes to substrates.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-3-6-17(22)20-15-7-4-5-8-16(15)21-18(23)13-10-9-12(2)11-14(13)19/h4-5,7-11H,3,6H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBCXTPUMBXMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.